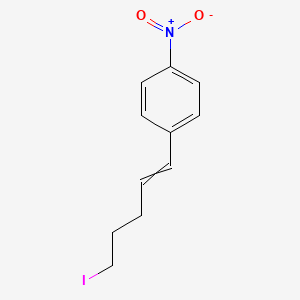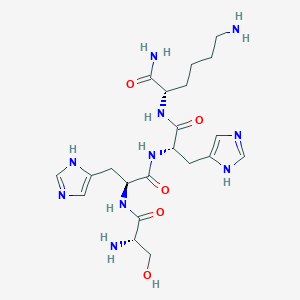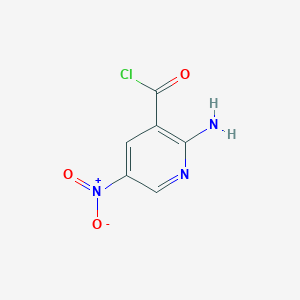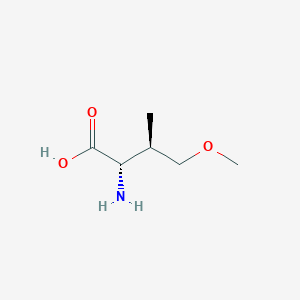
N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide is a heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₂ It is characterized by a pyridine ring substituted with a phenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods yield the target N-substituted cyanoacetamide compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free methods and the use of catalysts can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and antiviral activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide can be compared with other similar compounds, such as:
- N-(6-oxo-1H-pyridin-3-yl)benzamide
- N-(6-oxo-1H-pyridazin-3-yl)acetamide
- N-(2-oxo-1H-pyridin-3-yl)acetamide
These compounds share similar structural features but differ in their substituents and specific applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
825638-20-8 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide |
InChI |
InChI=1S/C13H12N2O2/c1-9(16)15-12-8-14-13(17)7-11(12)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17)(H,15,16) |
InChI Key |
CZROQPAVMFAMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CNC(=O)C=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)


![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
![2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209213.png)



